Coumarin 6H
Overview
Description
1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- is a complex organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.2851 g/mol This compound is known for its unique structure, which includes a fused benzopyrano and quinolizinone system
Mechanism of Action
Target of Action
Coumarin 6H, also known as LD 490, 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-, 2,3,5,6-1H,4H-Tetrahydroquinolizino[9,9a,1-gh]coumarin, or C 6H, is a derivative of coumarin with a benzothiazolyl group at the position 3 . The unique chemical structure of this compound facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Mode of Action
The interaction of this compound with its targets results in a variety of biological and therapeutic properties. It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The fluorescence behavior of this compound upon excitation with ultraviolet (UV) light has propelled it into the spotlight as a versatile fluorophore with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins, including this compound, are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . They contribute essentially to the persistence of plants being involved in processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation .
Pharmacokinetics
The average mass of this compound is 350434 Da and the monoisotopic mass is 350108887 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of biological and therapeutic properties. It has potential applications in various fields of medicinal chemistry, including neurodegenerative diseases, cancer, and inflammation . In addition, this compound significantly improves the cellular uptake of model drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the microenvironment polarity
Biochemical Analysis
Biochemical Properties
1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathway .
Cellular Effects
The effects of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the condensation of a suitable coumarin derivative with a quinoline derivative, followed by cyclization and reduction steps . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .
Scientific Research Applications
1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- has been explored for its applications in several scientific domains:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Comparison with Similar Compounds
When compared to similar compounds, 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. Similar compounds include:
4,4’-Dichlorobenzophenone: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Coumarin derivatives: These compounds share a similar core structure and are widely used in the production of dyes and as fluorescent probes.
The uniqueness of 1H,5H,11H-1
Properties
IUPAC Name |
3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-13-6-5-11-9-10-3-1-7-16-8-2-4-12(14(10)16)15(11)18-13/h5-6,9H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSOXGPKUOAXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=CC(=O)O4)CCCN3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069245 | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Sigma-Aldrich MSDS] | |
Record name | LD 490 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15095 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
58336-35-9 | |
Record name | 2,3,6,7-Tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58336-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LD 490 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058336359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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